(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine
Overview
Description
(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine typically involves multiple steps, starting with the preparation of the dichlorophenyl and piperazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the condensation of the intermediates under controlled temperature and pressure to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain neurological disorders and cancers.
Industry
In the industrial sector, this compound is utilized in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the piperazine ring.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally different but used in similar applications as an antioxidant.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like (Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine.
Uniqueness
What sets this compound apart is its combination of the dichlorophenyl group and the piperazine ring, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3/c1-15-2-4-16(5-3-15)14-23-8-10-24(11-9-23)22-13-17-6-7-18(20)12-19(17)21/h2-7,12-13H,8-11,14H2,1H3/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIXGVPUOWMQF-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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